Cas no 1142201-48-6 ((5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one)

(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one structure
1142201-48-6 structure
商品名:(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
CAS番号:1142201-48-6
MF:C19H15N3O2S
メガワット:349.406302690506
MDL:MFCD12028026
CID:4681043

(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one 化学的及び物理的性質

名前と識別子

    • (5E)-2-MERCAPTO-5-[(5-METHOXY-1H-INDOL-3-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
    • (5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
    • MDL: MFCD12028026
    • インチ: 1S/C19H15N3O2S/c1-24-14-7-8-16-15(10-14)12(11-20-16)9-17-18(23)22(19(25)21-17)13-5-3-2-4-6-13/h2-11,23H,1H3,(H,21,25)
    • InChIKey: OGPPVKKHXJAZLW-UHFFFAOYSA-N
    • ほほえんだ: S=C1NC(C=C2C=NC3C=CC(=CC2=3)OC)=C(N1C1C=CC=CC=1)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 637
  • トポロジー分子極性表面積: 89.2

(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
039566-500mg
(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-yl)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
1142201-48-6
500mg
$126.00 2023-09-09

(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one 関連文献

(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-oneに関する追加情報

Comprehensive Overview of (5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS No. 1142201-48-6)

The compound (5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one, identified by its CAS No. 1142201-48-6, is a structurally unique molecule that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its complex structure, featuring an imidazol-4-one core with a 5-methoxyindole substituent, positions it as a promising candidate for various biomedical applications. Researchers are particularly intrigued by its potential as a modulator of biological pathways, given its thiol (-SH) functional group and conjugated system, which may contribute to its reactivity and binding affinity.

In recent years, the scientific community has shown growing interest in small-molecule inhibitors and heterocyclic compounds, which are often explored for their therapeutic potential. The (5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one fits into this category, with its indole-imidazolone hybrid structure offering a versatile scaffold for further chemical modifications. This aligns with current trends in fragment-based drug design and targeted therapy development, where researchers seek to optimize molecular interactions with specific proteins or enzymes.

The compound's CAS No. 1142201-48-6 is frequently searched in academic databases and patent literature, reflecting its relevance in ongoing studies. One of the key areas of investigation is its potential role in signal transduction modulation, particularly in pathways involving kinase inhibition or receptor binding. The presence of the methoxyindole moiety is noteworthy, as similar structures have been associated with anti-inflammatory and neuroprotective properties in other contexts. This has led to speculation about its applicability in central nervous system (CNS) disorders or metabolic diseases.

From a synthetic chemistry perspective, the preparation of (5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves multi-step reactions, often starting from 5-methoxyindole-3-carboxaldehyde and 2-mercaptoimidazole derivatives. The E-configuration at the double bond (denoted by 5E) is critical for its biological activity, as geometric isomers can exhibit markedly different properties. This underscores the importance of stereochemical control in the synthesis of such compounds, a topic of high interest in modern pharmaceutical process chemistry.

In the context of drug discovery, the compound's lipophilicity and molecular weight fall within ranges typically considered favorable for oral bioavailability, making it a viable lead candidate for further optimization. Computational studies, including molecular docking and QSAR modeling, have been employed to predict its interactions with various biological targets. These in silico approaches are increasingly popular among researchers seeking to accelerate the identification of novel bioactive molecules.

The imidazol-4-one ring system present in this compound is also of interest due to its prevalence in natural products and approved drugs. This structural motif is known to participate in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition in biological systems. Furthermore, the mercapto group (-SH) offers potential for disulfide bond formation or metal coordination, expanding the possible mechanisms of action for this molecule.

As research into personalized medicine and precision therapeutics advances, compounds like (5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one (CAS 1142201-48-6) are being evaluated for their potential in combination therapies and adjuvant treatments. The growing emphasis on multi-target drug design makes such structurally complex molecules particularly valuable, as they may interact with multiple biological targets simultaneously.

In conclusion, (5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one represents an exciting area of research at the intersection of medicinal chemistry and drug development. Its unique structural features and potential biological activities make it a compound worth watching in the coming years, particularly as analytical techniques and high-throughput screening methods continue to evolve. Future studies will likely focus on elucidating its precise mechanism of action and exploring its therapeutic potential in various disease models.

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